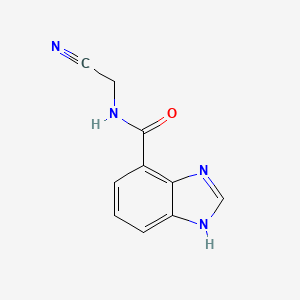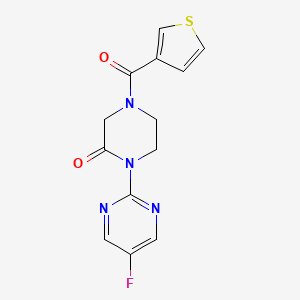![molecular formula C20H18FN5O2 B2679635 2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1286724-61-5](/img/structure/B2679635.png)
2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide” is a chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . It has a molecular formula of C17H11F2N5O2, an average mass of 355.298 Da, and a monoisotopic mass of 355.088074 Da .
Synthesis Analysis
The synthesis of similar compounds has been achieved through structure-based virtual screening made on IDO1 active site . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . Thanks to the rational and in silico-guided design of analogues, an improvement of the potency to sub-micromolar levels has been achieved .Scientific Research Applications
Synthesis and Biological Activity
Research in the area of triazoloquinazolin derivatives has primarily focused on their synthesis and evaluation for various biological activities. For example, studies have synthesized novel triazoloquinazolin-ones and tested them for activities like benzodiazepine binding, antihistaminic effects, and anticancer properties.
Benzodiazepine Receptor Affinity : Early research into tricyclic heterocycles related to the [1,2,4]triazolo[4,3-c]quinazolin-ones demonstrated compounds with high affinity for the benzodiazepine receptor, leading to the identification of potent benzodiazepine antagonists (Francis et al., 1991).
H1-Antihistaminic Activity : Several studies have focused on the synthesis of [1,2,4]triazolo[4,3-a]quinazolin-ones derivatives and their evaluation for H1-antihistaminic activity. Compounds have been found to protect animals from histamine-induced bronchospasm, with some showing comparable or superior activity to reference drugs and minimal sedative effects (Alagarsamy et al., 2008; Alagarsamy et al., 2007).
Anticancer Activity : The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives has also explored their potential as anticancer agents. Certain derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their promise in cancer therapy (Reddy et al., 2015).
Antimicrobial Activity : The development of novel [1,2,4]triazoloquinazolin-2-ylthio acetamides has been investigated for their antimicrobial properties, revealing compounds with significant activity against various bacteria and fungi. This research suggests a mechanism of action and provides a basis for the development of new antimicrobial agents (Antypenko et al., 2017).
properties
IUPAC Name |
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-12(2)13-3-6-15(7-4-13)23-18(27)10-26-20(28)25-11-22-17-8-5-14(21)9-16(17)19(25)24-26/h3-9,11-12H,10H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHSLUNAVMSQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)
methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)

![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)
![2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide](/img/structure/B2679561.png)
![7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2,5-dimethyl-N-phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679568.png)


![Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2679573.png)
![3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2679574.png)
